molecular formula C12H22N2O3 B1292751 Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate CAS No. 782493-57-6

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B1292751
M. Wt: 242.31 g/mol
InChI Key: COBFGLKMWGHNEK-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate" is a derivative of piperidine, which is a six-membered heterocyclic compound containing nitrogen. Piperidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of biologically active compounds and potential use as intermediates in the synthesis of drugs.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound with potential for further selective derivation, was synthesized through two efficient routes, providing access to novel compounds that complement piperidine ring systems . Another study reported the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, which was further reacted to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, useful synthons for preparing diverse piperidine derivatives . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using various spectroscopic methods. For example, Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate were characterized using FTIR, 1H, and 13C NMR spectroscopy, and the crystal structure of one such compound was determined by X-ray crystallography . The molecular structure is often stabilized by intramolecular hydrogen bonds, which can be predicted by density functional theory (DFT) analyses .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for instance, involves the reaction with BuLi followed by alkylation with bromoalkenes . The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through amination of 4-iodo-2-methyl-6-nitroaniline is another example of the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The crystal structure, thermal stability, and vibrational spectra of these compounds have been studied using X-ray diffraction, DFT, and spectroscopic methods . These studies provide insights into the stability, reactivity, and potential applications of the compounds. For example, the molecular electrostatic potential and frontier molecular orbitals analyses can predict the reactivity of these molecules .

Scientific Research Applications

Synthesis and Characterization of Derivatives

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate has been utilized in the synthesis and characterization of various derivatives, demonstrating its versatility in chemical reactions. For instance, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. These compounds exhibit interesting molecular shapes and crystalline structures, with detailed analysis of intermolecular interactions and crystal packing, highlighting their potential in structural chemistry and materials science (Kulkarni et al., 2016).

Synthesis of Enantiopure Derivatives

The compound has been used as a precursor in the synthesis of enantiopure derivatives. A study demonstrated the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates starting from Boc-Asp-O(t)Bu and other beta-amino acids, leading to the synthesis of cis-4-hydroxy delta-lactams with good yield and stereoselectivity. This showcases the compound’s applicability in the synthesis of complex molecular structures with specific stereochemistry, beneficial for drug development and synthetic chemistry (Marin et al., 2004).

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

This compound is an important intermediate in the synthesis of biologically active compounds such as crizotinib, highlighting its importance in medicinal chemistry. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating the compound's role in creating structurally complex and biologically significant molecules (Kong et al., 2016).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBFGLKMWGHNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647888
Record name tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate

CAS RN

782493-57-6
Record name tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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